molecular formula C12H15NO4 B10996720 N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B10996720
M. Wt: 237.25 g/mol
InChI Key: SGAAIKZFOLWFPN-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound that features a pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of cyclopentylamine with a suitable pyran derivative. One common method involves the esterification of 6-styrylcomanic acids followed by reaction with a saturated solution of ammonia in ethanol at low temperatures . Another approach involves the cyanoacetylation of amines, where the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates yields cyanoacetamide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives such as 4-oxo-6-styryl-4H-pyran-2-carbonitriles and 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid .

Uniqueness

N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopentyl and methoxy groups, in particular, influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

N-cyclopentyl-5-methoxy-4-oxopyran-2-carboxamide

InChI

InChI=1S/C12H15NO4/c1-16-11-7-17-10(6-9(11)14)12(15)13-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,13,15)

InChI Key

SGAAIKZFOLWFPN-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2CCCC2

Origin of Product

United States

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